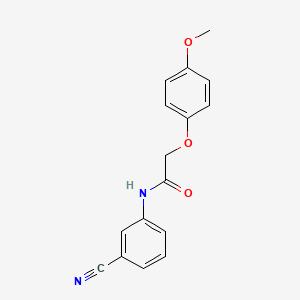![molecular formula C15H17N3O2 B7644829 N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
科学的研究の応用
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. This compound has also been studied for its potential use in combination with other anti-cancer drugs.
作用機序
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide induces tumor necrosis by activating the immune system and increasing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-alpha). TNF-alpha then acts on the tumor vasculature, causing blood vessels to collapse and leading to tumor necrosis. This compound also inhibits the formation of new blood vessels, which is important for tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to increase the production of cytokines, specifically TNF-alpha, in animal models. It also inhibits the formation of new blood vessels, which is important for tumor growth and survival. This compound has been shown to have low toxicity in animal studies.
実験室実験の利点と制限
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide has shown promising results in animal studies, but its effectiveness in humans is still being studied. This compound has low toxicity in animal studies, which is an advantage for lab experiments. However, it has limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide research. One direction is to further study its potential use in combination with other anti-cancer drugs. Another direction is to explore its potential use in other diseases, such as inflammatory disorders. Additionally, more research is needed to determine the optimal dosing and administration of this compound in humans.
In conclusion, this compound is a synthetic compound that has been studied for its potential anti-cancer properties. It induces tumor necrosis by activating the immune system and increasing the production of cytokines, specifically TNF-alpha. This compound has low toxicity in animal studies and has shown promising results in inhibiting tumor growth. However, its effectiveness in humans is still being studied, and more research is needed to determine its optimal dosing and administration.
合成法
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide can be synthesized through a multi-step process involving the reaction of quinoline-2-carboxylic acid with thionyl chloride, followed by the reaction with dimethylamine and acetyl chloride. The resulting product is then treated with sodium hydroxide to form this compound.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17(2)14(19)10-18(3)15(20)13-9-8-11-6-4-5-7-12(11)16-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLDRTFFFIOZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
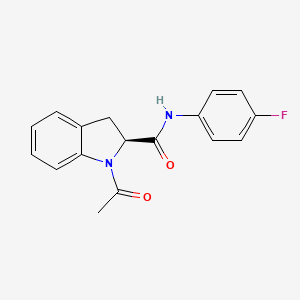
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)
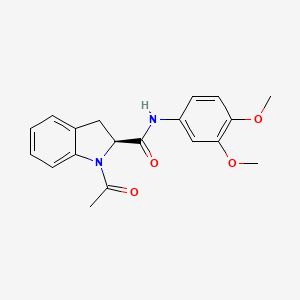

![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)
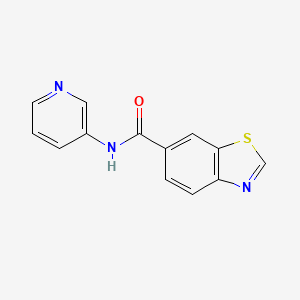
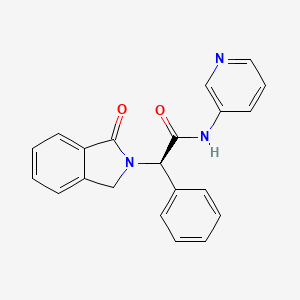
![(4-benzylsulfonylpiperazin-1-yl)-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7644824.png)
